3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol is a fluorinated amino alcohol with the molecular formula C₄H₈F₃NO and a molecular weight of approximately 143.11 g/mol. This compound features a trifluoromethyl group, which imparts unique chemical properties that make it valuable in various applications. It exists as a hydrochloride salt in some contexts, enhancing its solubility and stability in aqueous solutions .
The compound is characterized by its structural formula, which includes a central carbon atom bonded to three fluorine atoms, an amine group (-NH₂), and a hydroxyl group (-OH). This configuration contributes to its reactivity and potential as a precursor in organic synthesis.
These reactions are facilitated by the compound's functional groups, making it versatile in synthetic organic chemistry.
Research indicates that 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol exhibits biological activity that may include:
Several methods have been reported for synthesizing 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol:
These methods highlight the compound's accessibility for research and industrial purposes.
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol has several notable applications:
Interaction studies involving 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol often focus on its reactivity with biological macromolecules:
These studies are crucial for understanding the compound's role in biological systems and its potential therapeutic applications.
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol shares similarities with several other compounds due to its structural features. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-2-methylpropan-1-ol | C₄H₉NO | Lacks trifluoromethyl group |
| 3-Amino-1-hydroxypropane | C₃H₉NO | Does not contain fluorine |
| 3-Amino-1,1-difluoroethanol | C₂H₅F₂NO | Contains two fluorine atoms instead of three |
| 3-Amino-N,N-dimethylpropanamide | C₅H₁₁N₃O | Contains an amide functional group |
The uniqueness of 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol lies in its trifluoromethyl group, which significantly alters its chemical behavior compared to these similar compounds. This feature enhances its lipophilicity and potential interactions within biological systems.